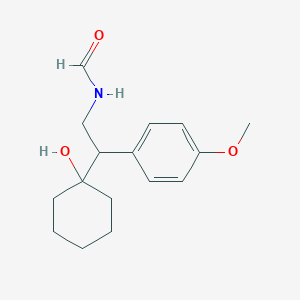

N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL

Description

N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL is a synthetic intermediate and impurity associated with the production of venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Structurally, it features a cyclohexanol backbone substituted with a 2-amino-1-(4-methoxyphenyl)ethyl group, where the amino group is formylated. This compound is critical in pharmaceutical quality control, as its presence in venlafaxine formulations must be monitored to ensure drug safety and efficacy .

Properties

IUPAC Name |

N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-20-14-7-5-13(6-8-14)15(11-17-12-18)16(19)9-3-2-4-10-16/h5-8,12,15,19H,2-4,9-11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEWAPNBBRDHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC=O)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573582 | |

| Record name | N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272788-07-5 | |

| Record name | N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Synthetic Pathway

The compound is synthesized through a sequential two-step process:

-

Condensation of 4-methoxyphenylacetonitrile with cyclohexanone to form 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol (Intermediate 2).

-

Reductive formylation of Intermediate 2 using formalin (35% formaldehyde) under hydrogen pressure in the presence of Raney nickel.

The reaction mechanism involves:

-

Nucleophilic addition of cyclohexanone to 4-methoxyphenylacetonitrile, facilitated by a base (e.g., NaOH).

-

Catalytic hydrogenation of the nitrile group to a primary amine, followed by formylation via formaldehyde to yield the N-formyl derivative.

Optimized Laboratory-Scale Synthesis

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (Raney Ni) | 1:1 to 3:1 (w/v vs substrate) | Maximizes hydrogenation efficiency |

| Hydrogen Pressure | 200 psi (1.38×10⁶ N·m⁻²) | Balances safety and reaction rate |

| Temperature | 40–50°C | Prevents side reactions |

| Reaction Time | 10–12 hours | Ensures complete conversion |

| Solvent | Methanol | Enhances solubility and catalyst activity |

Procedure :

-

Dissolve Intermediate 2 (5.0 g, 0.02 mol) in methanol (100 mL).

-

Add formalin (25 mL, 35% formaldehyde) and Raney nickel (5 mL settled volume).

-

Hydrogenate at 200 psi for 10 hours.

-

Filter catalyst, concentrate, and purify via recrystallization.

Yield : 85–92% (depending on catalyst loading and recycling).

Industrial Production Strategies

Scalability Enhancements

Economic and Environmental Considerations

| Factor | Industrial Implementation |

|---|---|

| Raw Material Cost | $12–15/kg (Intermediate 2) |

| Energy Consumption | 150–200 kWh per 100 kg batch |

| Waste Generation | <5% organic byproducts |

Comparative Analysis of Methodologies

Prior Art vs. Current Process

Solvent Screening

| Solvent | Boiling Point (°C) | Reaction Rate (h⁻¹) | Yield (%) |

|---|---|---|---|

| Methanol | 64.7 | 0.12 | 89 |

| Ethanol | 78.4 | 0.09 | 82 |

| THF | 66 | 0.07 | 75 |

Methanol outperforms alternatives due to its polarity and compatibility with Raney nickel.

Reaction Kinetics and Thermodynamics

Rate-Limiting Steps

-

Hydrogen adsorption onto Raney nickel surfaces.

-

Nitrile reduction to amine (activation energy: 45 kJ/mol).

-

Formylation of the amine group (activation energy: 30 kJ/mol).

Thermodynamic Parameters

| Parameter | Value |

|---|---|

| ΔH (reduction) | -120 kJ/mol |

| ΔS (reduction) | +85 J/(mol·K) |

| ΔG (overall, 40°C) | -95 kJ/mol |

The exothermic nature of the reaction necessitates precise temperature control.

Quality Control and Characterization

Analytical Methods

-

HPLC Purity : >99.5% (C18 column, 70:30 acetonitrile/water).

-

NMR Spectra :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, 2H, ArH), 6.85 (d, 2H, ArH), 3.78 (s, 3H, OCH₃), 3.45 (m, 1H, CHNH), 1.50–1.20 (m, 10H, cyclohexyl).

-

¹³C NMR : 172.8 (C=O), 159.1 (ArOCH₃), 114.2–126.4 (ArC), 70.1 (C-OH).

-

Impurity Profile

| Impurity | Source | Control Measure |

|---|---|---|

| Des-formyl derivative | Incomplete formylation | Extended reaction time |

| Cyclohexanol byproducts | Solvent interactions | Improved drying protocols |

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

Reduction: The formamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and formamide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a family of cyclohexanol derivatives used in venlafaxine synthesis. Below is a detailed comparison with structurally and functionally related compounds:

Pharmacological and Purity Considerations

- N-FORMYL Impurity: Classified as "Venlafaxine Impurity 16" (), its presence in APIs (Active Pharmaceutical Ingredients) is tightly regulated.

- Dimethylated Impurity (Impurity 12) : While also a process-related impurity, its structural similarity to venlafaxine reduces toxicity concerns, though quantification remains essential for compliance with ICH guidelines .

Research Findings and Data Gaps

- Analytical Data: Current literature (e.g., patent ) focuses on synthetic optimization rather than impurity characterization.

- Toxicity Studies: No direct studies on this impurity are available, but regulatory guidelines (e.g., ICH Q3A) mandate its control at ≤0.15% in APIs.

Biological Activity

N-FORMYL-1-(2-AMINO-1-(4-METHOXYPHENYL)ETHYL)CYCLOHEXANOL, also known as N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide, is a compound with a complex structure that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : N-[2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide

- Molecular Formula : C16H23NO3

- CAS Number : 272788-07-5

The compound features a cyclohexyl ring, a methoxyphenyl group, and a formamide functional group, which contribute to its diverse biological interactions.

This compound exhibits its biological effects through various mechanisms:

- Receptor Interaction : The hydroxyl and formamide groups can form hydrogen bonds with active sites on enzymes or receptors, modulating their activity.

- Cell Signaling Pathways : It influences cellular signaling pathways, potentially affecting gene expression and cellular metabolism.

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

Antidepressant Activity

Research indicates that this compound possesses antidepressant activity , likely due to its interaction with neurotransmitter systems involved in mood regulation. It may influence serotonin and norepinephrine levels, similar to other known antidepressants.

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains and fungi. This suggests potential applications in treating infections .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties. For example, one study reported significant antiproliferative effects against certain tumor cells .

Animal Models

Animal studies have shown varying effects based on dosage. Low to moderate doses exhibited therapeutic benefits, while high doses led to toxicity. This highlights the importance of dosage optimization in therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| N-(4-Methoxyphenyl)formamide | Lacks cyclohexyl ring | Limited activity | Simpler structure |

| 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | Similar structure without formamide | Moderate activity | Potentially less effective |

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing N-formyl-1-(2-amino-1-(4-methoxyphenyl)ethyl)cyclohexanol?

- Methodological Answer : The synthesis typically involves three key steps:

Formation of the cyclohexanol backbone : Reacting cyclohexanone with 4-methoxyphenyl acetonitrile under phase-transfer catalysis (e.g., PEG-400 or Aliquate-336) yields 1-cyano-[(4-methoxyphenyl)methyl]cyclohexanol .

Amination : Reduction of the nitrile group using borane-dimethyl sulfide (BDMS) or AlCl3-NaBH4 in tetrahydrofuran (THF) produces 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol .

N-Formylation : Treatment with formic acid and formaldehyde in a 1,4-dioxane/water mixture introduces the formyl group .

- Critical Parameters : Reaction temperature (reflux conditions for amination), solvent purity, and catalyst selection (BDMS offers higher selectivity over AlCl3-NaBH4) .

Q. How is the compound characterized structurally and chemically?

- Methodological Answer :

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm stereochemistry and crystal packing .

- Spectroscopy :

- NMR : Distinct signals for the formyl proton (~8.1 ppm), cyclohexanol hydroxyl (~1.5–2.5 ppm), and methoxy group (~3.8 ppm) .

- Mass Spectrometry : Molecular ion peaks at m/z 285.81 (C15H23NO3) confirm molecular weight .

- Thermal Analysis : Melting point (172–180°C) and decomposition temperature (>394°C) are key identifiers .

Advanced Research Questions

Q. What analytical strategies are recommended for impurity profiling of this compound?

- Methodological Answer :

- HPLC-UV/MS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) to detect impurities like unreacted intermediates (e.g., VF1: 94-32-6) or byproducts (e.g., monobenzyl analogues) .

- Pharmacopeial Standards : Total impurities should not exceed 0.5%, with individual impurities capped at 0.1% (per USP guidelines) .

- Isotopic Labeling : Deuterated analogs can trace degradation pathways under stress conditions (e.g., thermal, hydrolytic) .

Q. How does structural modification of the cyclohexanol moiety influence pharmacological activity?

- Methodological Answer :

- Spirocyclic Derivatives : Reaction with 3-formylchromones yields spiro-2,3-dihydroquinazolin-4-one derivatives (e.g., compound 123a), which show enhanced cytotoxicity against triple-negative breast cancer cells (MDA-MB-231; IC50 < 5-Fluorouracil) .

- Structure-Activity Relationship (SAR) :

- The 4-methoxyphenyl group enhances lipophilicity, improving blood-brain barrier penetration.

- The cyclohexanol hydroxyl group is critical for hydrogen bonding with target receptors .

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine X-ray diffraction (SHELXL refinement ), NMR (2D-COSY for proton coupling), and computational modeling (DFT for optimizing geometry).

- Dynamic NMR Studies : Resolve conformational ambiguities (e.g., cyclohexanol chair vs. boat) by analyzing temperature-dependent line broadening .

- Twinned Data Refinement : For challenging crystallographic datasets, SHELXL’s twin refinement tools can improve R-factor convergence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.